molecular formula C17H16FNO B5712154 (2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5712154
M. Wt: 269.31 g/mol
InChI Key: OPARCHAFBGZNDV-DHZHZOJOSA-N
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Description

(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3-ethylphenyl group and a 4-fluorophenyl group attached to the prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethylphenylamine and 4-fluorobenzaldehyde.

    Condensation Reaction: The 3-ethylphenylamine reacts with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine undergoes an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield the corresponding amine or other reduced forms.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.

    (2E)-N-(3-ethylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide is unique due to the specific combination of the 3-ethylphenyl and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-2-13-4-3-5-16(12-13)19-17(20)11-8-14-6-9-15(18)10-7-14/h3-12H,2H2,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPARCHAFBGZNDV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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